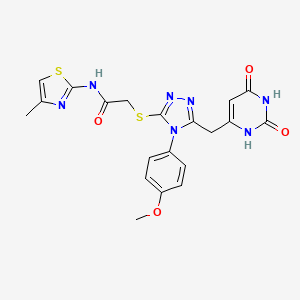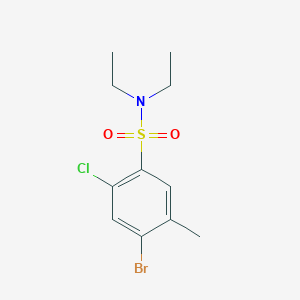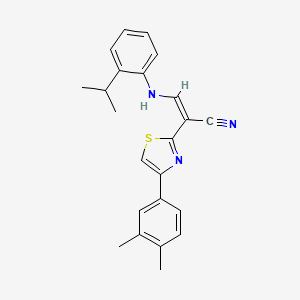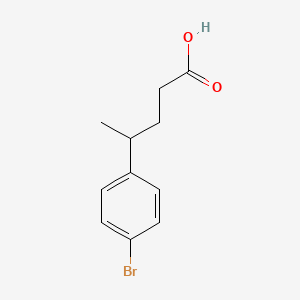
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds related to the given chemical structure involves intricate chemical reactions, including cyclization, alkylation, and acetylation processes. For instance, compounds have been synthesized through base-catalyzed ring transformation of specific precursors under mild conditions, which demonstrates the complexity and specificity required in the synthesis of such molecules (Sápi et al., 1997).
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction and NMR techniques reveals the conformational features and spatial arrangement of atoms within these compounds. Studies on related compounds have highlighted the influence of substituents on the conformation of the core structure, showcasing the intricate details of molecular geometry (Gurskaya et al., 2003).
Chemical Reactions and Properties
The compound's chemical reactivity has been explored through its interactions with various electrophiles, demonstrating the potential for forming diverse derivatives. Such studies reveal the compound's versatility and the possibility of generating a wide range of molecules with potentially different biological activities (Vainilavicius et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments and applications. While specific studies on these aspects for the exact compound may not be available, related research emphasizes the importance of these properties in the compound's application and handling.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with biological molecules, dictate the compound's utility in various fields, including medicinal chemistry. Research into compounds with similar structures has shown how modifications can dramatically alter these properties, highlighting the chemical's potential versatility and application scope (Wang et al., 2015).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
The compound "2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide" and its structural relatives are primarily used in chemical synthesis, forming a variety of derivatives. For instance, cyclization of certain carbonyl thiosemicarbazides in basic medium yielded derivatives including 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones. This process involved reactions with electrophiles like iodomethane and acetyl chloride, showcasing the compound's versatility in creating derivatives with potential biological activities (Mekuskiene & Vainilavicius, 2006).
Metabolism Studies
The compound's derivatives have also been a subject of metabolism studies, revealing insights into their potential pharmaceutical applications. A study on the metabolism of a related compound, morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, through chromatography and mass spectrometry, highlighted its transformation into a cation during metabolism. This signifies the importance of such compounds in understanding the metabolic pathways and potential therapeutic uses (Varynskyi & Kaplaushenko, 2020).
Antibacterial and Anticancer Activity
Furthermore, derivatives of this compound have been synthesized and evaluated for their biological activities, particularly their antibacterial and anticancer properties. A study synthesized a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedbenzylideneamino)-5-(pyridin-4yl)-3-thio)acetamido-1,2,4-triazoles, demonstrating the potential of these derivatives in combating bacterial infections and cancer cells (Singh et al., 2010). Additionally, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from this compound showed significant anti-inflammatory and analgesic activities, further highlighting its potential in medical research (Abu‐Hashem et al., 2020).
Supramolecular Architectures
In the realm of material science, the compound has contributed to the development of supramolecular architectures. For instance, a study involving the salt of meso-5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane with derivatives of the compound revealed insights into charge-assisted and conventional hydrogen bonds, opening avenues for creating complex molecular structures (Fonari et al., 2005).
Propiedades
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4S2/c1-11-9-32-19(21-11)24-17(29)10-33-20-26-25-15(7-12-8-16(28)23-18(30)22-12)27(20)13-3-5-14(31-2)6-4-13/h3-6,8-9H,7,10H2,1-2H3,(H,21,24,29)(H2,22,23,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSTYNHJDWDHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-6-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2484379.png)



![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)
![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)





![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)
![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)
